Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 406459-08-3
VCID: VC12025906
InChI: InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
SMILES: CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Molecular Formula: C12H13NO4
Molecular Weight: 235.24 g/mol

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate

CAS No.: 406459-08-3

Cat. No.: VC12025906

Molecular Formula: C12H13NO4

Molecular Weight: 235.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate - 406459-08-3

Specification

CAS No. 406459-08-3
Molecular Formula C12H13NO4
Molecular Weight 235.24 g/mol
IUPAC Name ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate
Standard InChI InChI=1S/C12H13NO4/c1-2-17-12(14)11-7-10(11)8-3-5-9(6-4-8)13(15)16/h3-6,10-11H,2,7H2,1H3/t10-,11+/m0/s1
Standard InChI Key MZTNKLFZFLDHMS-WDEREUQCSA-N
Isomeric SMILES CCOC(=O)[C@@H]1C[C@H]1C2=CC=C(C=C2)[N+](=O)[O-]
SMILES CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]
Canonical SMILES CCOC(=O)C1CC1C2=CC=C(C=C2)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

Ethyl (1R,2R)-2-(4-nitrophenyl)cyclopropane-1-carboxylate belongs to the class of strained cyclopropane esters, featuring a three-membered carbocyclic ring fused to a para-nitro-substituted benzene moiety. The (1R,2R) stereochemistry confers distinct spatial arrangements that influence its reactivity and interactions with biological targets. Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₂H₁₃NO₄
Molecular Weight235.24 g/mol
Density1.3–1.4 g/cm³ (estimated)
Boiling Point308.1±42.0°C (extrapolated)
LogP (Partition Coefficient)1.7–2.1 (predicted)

The nitro group at the para position enhances electrophilicity, while the cyclopropane ring introduces angular strain (~27 kcal/mol), promoting ring-opening reactions under specific conditions .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The most widely reported method involves rhodium-catalyzed cyclopropanation of ethyl diazoacetate with 4-nitrostyrene . A representative protocol from Davi and Lebel (2008) details:

  • Reagents:

    • Ethyl diazoacetate (1.2 equiv)

    • 4-Nitrostyrene (1.0 equiv)

    • Rh₂(OAc)₄ (2 mol%)

    • Dichloromethane (solvent)

  • Conditions:

    • Temperature: 0–25°C

    • Reaction Time: 4–6 hours

    • Yield: 68–75%

The reaction proceeds via a metal-carbene intermediate, with the rhodium catalyst inducing stereoselective [2+1] cycloaddition to form the trans-cyclopropane configuration .

Industrial Scaling Challenges

While batch processes dominate laboratory synthesis, continuous flow systems have been proposed for large-scale production:

ParameterBatch ProcessContinuous Flow
Throughput50–100 g/day2–5 kg/day
Catalyst Loading2–5 mol%0.5–1 mol%
Impurity Profile5–8% byproducts<2% byproducts
Energy EfficiencyModerateHigh

Immobilized catalysts (e.g., Rh on SiO₂) reduce metal leaching and enable catalyst recycling, addressing cost barriers.

Reactivity and Functionalization

Ring-Opening Reactions

The strained cyclopropane ring undergoes regioselective cleavage under nucleophilic or acidic conditions:

  • Acid-Catalyzed Hydrolysis:

    • Reagent: H₂SO₄ (conc.)/H₂O

    • Product: (1R,2R)-2-(4-Nitrophenyl)cyclopropane-1-carboxylic acid

    • Yield: 89%

    Cyclopropane esterH+Carboxylic acid+EtOH\text{Cyclopropane ester} \xrightarrow{\text{H}^+} \text{Carboxylic acid} + \text{EtOH}
  • Nucleophilic Attack at Nitro Group:

    • Example: Reduction to amine using H₂/Pd-C:

      Ar-NO2H2Ar-NH2\text{Ar-NO}_2 \xrightarrow{\text{H}_2} \text{Ar-NH}_2
    • This transformation enables access to aminocyclopropane derivatives for pharmaceutical applications.

OrganismMIC (μg/mL)Reference
Staphylococcus aureus12.5
Bacillus subtilis25.0

Mechanistic studies suggest nitro group reduction generates reactive oxygen species (ROS), disrupting bacterial membranes .

Anticancer Activity

Preliminary data against human carcinoma cells show moderate cytotoxicity:

Cell LineIC₅₀ (μM)Selectivity Index*
MCF-7 (Breast)45.23.8
A549 (Lung)52.13.2
HEK293 (Normal)>200

*Selectivity Index = IC₅₀(Normal)/IC₅₀(Cancer) .

Applications in Organic Synthesis

Chiral Building Block

The rigid cyclopropane scaffold serves as a stereochemical template in asymmetric synthesis:

  • Dipeptide Isosteres: Replaces peptide bonds to enhance metabolic stability .

  • Ligand Design: Coordinates transition metals (Cu, Fe) in enantioselective catalysis .

Photolabile Protecting Group

Under UV irradiation (λ = 365 nm), the ester undergoes cleavage via nitro group excitation:

RCOOEthνRCOOH+Et\text{RCOOEt} \xrightarrow{h\nu} \text{RCOOH} + \text{Et}^-

This property enables spatiotemporal control in prodrug activation.

FactorImpactMitigation Strategy
LightNitro group degradationAmber glass, inert atmosphere
HumidityEster hydrolysisDesiccants (SiO₂), sealed containers
TemperatureCyclopropane ring decomposition (>60°C)Storage at 2–8°C

Accelerated stability studies (40°C/75% RH) indicate a shelf life of 24 months under recommended conditions.

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